MS049 Dihydrochloride: A Technical Guide to a Dual PRMT4 and PRMT6 Inhibitor
MS049 Dihydrochloride: A Technical Guide to a Dual PRMT4 and PRMT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS049 Dihydrochloride, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). This document consolidates key quantitative data, detailed experimental protocols for its evaluation, and visual representations of associated signaling pathways and experimental workflows.
Core Concepts: Dual Inhibition of PRMT4 and PRMT6
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Dysregulation of PRMT activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][2]
PRMT4 and PRMT6 are both Type I PRMTs, which catalyze the formation of asymmetric dimethylarginine (aDMA).[1] These enzymes share some substrate overlap and have been shown to act synergistically in certain cellular contexts, such as in the stimulation of estrogen receptor alpha (ERα)-dependent transcription.[2] Therefore, a dual inhibitor like MS049 offers a valuable tool to probe the combined biological functions of these two enzymes and may present a beneficial therapeutic strategy.[2]
MS049 is a cell-active chemical probe that has demonstrated high potency and selectivity for PRMT4 and PRMT6 over other PRMTs and a wide range of other epigenetic and non-epigenetic targets.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for MS049 Dihydrochloride from various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of MS049
| Target | IC50 (nM) | Notes | Reference(s) |
| PRMT4 | 34 | In vitro biochemical assay. | [3][4][5][6][7] |
| PRMT6 | 43 | In vitro biochemical assay. | [3][4][5][6][7] |
| PRMT1 | >13,000 | Demonstrates high selectivity. | [4][8] |
| PRMT3 | >22,000 | Demonstrates high selectivity. | [4][8] |
| PRMT8 | 1,600 | Shows moderate selectivity. | [4][8] |
| PRMT5 | No Inhibition | Highly selective against Type II PRMTs. | [9] |
| PRMT7 | No Inhibition | Highly selective against Type III PRMTs. | [9] |
Table 2: Cellular Activity of MS049
| Assay | Cell Line | IC50 (µM) | Notes | Reference(s) |
| H3R2me2a Reduction | HEK293 | 0.97 | Measures inhibition of PRMT6 activity in cells. | [3][4][6][8] |
| Med12-Rme2a Reduction | HEK293 | 1.4 | Measures inhibition of PRMT4 activity in cells. | [3][10] |
Table 3: Binding Affinity of MS049
| Target | Method | Kd (nM) | Notes | Reference(s) |
| PRMT4 | Isothermal Titration Calorimetry (ITC) | 100 | In the presence of S-adenosyl-L-homocysteine (SAH). | [2] |
| PRMT6 | Isothermal Titration Calorimetry (ITC) | 87 ± 35 | In the presence of S-adenosyl-L-methionine (SAM). | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MS049.
Biochemical Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate by PRMT4 or PRMT6.
Materials:
-
Recombinant human PRMT4 or PRMT6
-
Peptide substrate (e.g., histone H3 or H4 peptides)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
MS049 Dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of MS049 in DMSO and then dilute in assay buffer.
-
In a microplate, add the PRMT enzyme, peptide substrate, and MS049 solution.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).
-
Add SPA beads and incubate to allow for binding of the biotinylated methylated peptide.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each MS049 concentration and determine the IC50 value by non-linear regression analysis.
Cellular Western Blot for Histone Methylation
This method is used to assess the ability of MS049 to inhibit the methylation of cellular substrates like histone H3 at arginine 2 (H3R2me2a).
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MS049 Dihydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEK293 cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of MS049 for a specified duration (e.g., 20-72 hours).[3]
-
Lyse the cells with lysis buffer and collect the total cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific methylation mark (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the methylated histone to the total histone signal to determine the extent of inhibition.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of MS049 to PRMT4 or PRMT6, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Purified recombinant PRMT4 or PRMT6
-
MS049 Dihydrochloride
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve MS049 in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions.
-
Load the protein solution into the sample cell of the calorimeter and the MS049 solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates stabilization.
Materials:
-
Purified recombinant PRMT4 or PRMT6
-
MS049 Dihydrochloride
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
Assay buffer
Procedure:
-
Prepare a mixture of the protein and the fluorescent dye in the assay buffer.
-
Add MS049 at various concentrations to the protein-dye mixture in a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C/minute) and monitor the fluorescence at each temperature point.
-
The temperature at which the protein unfolds will expose hydrophobic regions, causing the dye to fluoresce.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition (Tm) is determined from the curve. An increase in Tm in the presence of MS049 indicates binding and stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PRMT4 and PRMT6, as well as a typical experimental workflow for evaluating MS049.
Caption: PRMT4 and PRMT6 signaling pathways and the inhibitory action of MS049.
Caption: Experimental workflow for the evaluation of MS049 as a PRMT4/6 inhibitor.
Conclusion
MS049 Dihydrochloride is a valuable chemical tool for the scientific community, enabling the detailed investigation of the biological roles of PRMT4 and PRMT6. Its high potency, selectivity, and demonstrated cellular activity make it a robust probe for dissecting the complex signaling networks regulated by these enzymes. The data and protocols presented in this guide are intended to facilitate its effective use in research and drug discovery efforts targeting arginine methylation.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis | Semantic Scholar [semanticscholar.org]
- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
